(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide
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Description
(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C22H14F2N4O3S and its molecular weight is 452.44. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Electronics and Photovoltaics
Ternary Polymer Solar Cells (PSCs): Ternary polymer solar cells (PSCs) have emerged as a promising strategy to enhance power conversion efficiencies (PCEs). In a recent study , researchers explored the use of a simple small molecule called 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (BTF) as a second acceptor material in ternary PSCs. By incorporating BTF into a binary active layer consisting of a wide-bandgap polymer (J71) and a low-bandgap acceptor (ITIC), they achieved a remarkable PCE of 12.35%. The improved performance was attributed to enhanced light-harvesting and balanced charge transportation due to BTF incorporation.
Chemical Sensing
Fluorescent Probe for Cysteine (Cys) Detection: In a different context , researchers developed a novel and effective fluorescent probe called 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) . This probe selectively senses cysteine (Cys) over other analytes. BT-AC alone emits minimal fluorescence, but in the presence of Cys, it exhibits a remarkable 4725-fold enhancement with a large Stokes shift (135 nm). This property makes BT-AC a valuable tool for detecting Cys in biological and environmental samples.
Synthetic Chemistry
Asymmetric Dearomative [4 + 2] Annulation: An organocatalytic asymmetric dearomative [4 + 2] annulation of 2-nitrobenzofurans and 5H-thiazol-4-ones was reported . Using a chiral dipeptide-based squaramide as the catalyst, the reaction produced dihydrobenzofuran-bridged polycyclic compounds with four contiguous stereocenters, including three chiral centers. This methodology provides a powerful approach for constructing complex molecular architectures.
properties
IUPAC Name |
(E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N4O3S/c23-15-11-18(24)21-19(12-15)32-22(26-21)27(13-16-3-1-2-10-25-16)20(29)9-6-14-4-7-17(8-5-14)28(30)31/h1-12H,13H2/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITCMQBUEMFHGG-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide |
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